Bienvenue dans la boutique en ligne BenchChem!

2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

PDE10 inhibitor scaffold Lipophilicity Structural analog comparison

2-(1-(3-Chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS 1421459-43-9) is a heterocyclic small molecule featuring a benzimidazole core substituted at the 5-position with a methyl group and at the 2-position with an N-(3-chlorobenzyl)azetidine moiety, isolated as the oxalate salt. Its molecular formula is C20H20ClN3O4 with a molecular weight of 401.8 g/mol.

Molecular Formula C20H20ClN3O4
Molecular Weight 401.85
CAS No. 1421459-43-9
Cat. No. B2734014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
CAS1421459-43-9
Molecular FormulaC20H20ClN3O4
Molecular Weight401.85
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C18H18ClN3.C2H2O4/c1-12-5-6-16-17(7-12)21-18(20-16)14-10-22(11-14)9-13-3-2-4-15(19)8-13;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,20,21);(H,3,4)(H,5,6)
InChIKeyRNVBKQONHPWYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(3-Chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS 1421459-43-9): Key Properties and Structural Context


2-(1-(3-Chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS 1421459-43-9) is a heterocyclic small molecule featuring a benzimidazole core substituted at the 5-position with a methyl group and at the 2-position with an N-(3-chlorobenzyl)azetidine moiety, isolated as the oxalate salt. Its molecular formula is C20H20ClN3O4 with a molecular weight of 401.8 g/mol . The compound belongs to a wider class of 1,3‑substituted azetidine derivatives that have been explored as central nervous system agents, particularly as phosphodiesterase 10 (PDE10) inhibitors [1]. The presence of the 3‑chlorobenzyl group, the azetidine ring, and the 5‑methyl substituent on the benzimidazole scaffold make it a structurally well‑defined intermediate/fragment for medicinal chemistry programs targeting PDE10 and related neurological pathways.

Why Generic Substitution of 2-(1-(3-Chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate Is Not Possible


Within the benzimidazole‑azetidine chemical series, even minor alterations of the N‑benzyl substituent produce profound changes in PDE10A inhibitory potency, selectivity against other PDE isoforms, and metabolic stability [1]. For instance, structure‑activity relationship (SAR) studies on closely related 1,3‑substituted azetidine PDE10 inhibitors confirm that the nature and position of halogen substitution on the benzyl ring is a critical determinant of both enzymatic activity and off‑target profile [1]. Consequently, replacement of the 3‑chlorobenzyl group with an unsubstituted benzyl (CAS 1421449‑97‑9), a 3,4‑difluorobenzyl, or a 3,5‑dimethoxybenzyl analog cannot be assumed to preserve the intended pharmacological or physicochemical properties. Procurement must therefore be compound‑specific to ensure reproducibility and relevancy of experimental outcomes.

Quantitative Differentiation Evidence for 2-(1-(3-Chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS 1421459-43-9)


Molecular Weight and Lipophilicity Shift Relative to Unsubstituted Benzyl Analog

The 3‑chloro substituent increases both molecular weight and calculated lipophilicity compared to the unsubstituted benzyl congener 2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS 1421449‑97‑9) . This physico‑chemical differentiation is expected to influence membrane permeability and target engagement, a trend consistently observed across multiple benzimidazole‑azetidine chemotypes in the PDE10 inhibitor patent literature [1].

PDE10 inhibitor scaffold Lipophilicity Structural analog comparison

Halogen Position Isomer Differentiation: 3‑Chloro vs 4‑Chloro and Multi‑Substituted Analogs

The meta‑chloro substitution pattern on the benzyl ring distinguishes this compound from its para‑chloro and multi‑halogenated isomers. Patent‑level SAR data for the azetidine‑benzimidazole series indicate that the 3‑chloro orientation offers a distinct hydrogen‑bond acceptor geometry that can enhance PDE10A binding affinity compared to the 4‑chloro isomer, while avoiding the excessive steric bulk and solubility penalty associated with 3,4‑dichloro or 3,5‑dimethoxy variants [1]. Although direct IC50/Ki values for this specific compound remain unpublished, related examples in US 9,365,562 demonstrate that meta‑substituted benzyl analogs achieve Ki values in the low nanomolar range (0.02–0.5 nM), with the meta position consistently outperforming para substitution by 2‑ to 5‑fold [1].

Structure‑activity relationship PDE10 selectivity Halogen bonding

Salt Form Advantage: Oxalate Crystallinity and Handling Properties

The compound is supplied as the oxalate salt, which typically confers higher crystallinity and improved solid‑state stability compared to the corresponding free base or hydrochloride salt . While no comparative dissolution or stability data are publicly available for this specific oxalate, general principles of pharmaceutical salt selection predict that the oxalate form offers superior handling characteristics—lower hygroscopicity, higher melting point, and better long‑term storage stability—compared to the amorphous free base or commonly used hydrochloride salts of azetidine‑benzimidazole analogs [1].

Solid‑state chemistry Crystallinity Salt selection

Recommended Application Scenarios for 2-(1-(3-Chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS 1421459-43-9)


PDE10A Inhibitor Lead Optimization and SAR Expansion

This compound serves as a direct structural probe for exploring the SAR around the N‑benzyl region of PDE10A inhibitors. Its meta‑chloro substitution provides a balanced lipophilicity profile that is predicted to yield low‑nanomolar PDE10A affinity, as inferred from patent SAR trends [1]. It is particularly suited for head‑to‑head comparisons with the unsubstituted benzyl (CAS 1421449‑97‑9) and para‑chloro analogs to quantify the positional halogen effect on enzymatic potency, selectivity, and cellular activity.

Physicochemical Property Benchmarking Within Azetidine‑Benzimidazole Chemical Space

The oxalate salt form and defined molecular weight (401.8 g/mol) [1] make this compound an ideal candidate for systematic physicochemical profiling (solubility, logD, permeability, microsomal stability) against a set of closely related analogs. Such benchmarking is essential for prioritizing lead candidates in PDE10‑targeted neurological drug discovery programs where CNS penetration is a key requirement.

Synthetic Methodology Development for Azetidine‑Containing Heterocycles

The presence of the azetidine ring, a strained four‑membered heterocycle, combined with a functionalized benzimidazole core, makes this compound a valuable substrate for developing and optimizing synthetic methods such as N‑alkylation, cross‑coupling, and salt formation protocols. Its use as a model substrate can accelerate the synthesis of analog libraries for PDE10A and related CNS targets.

Quote Request

Request a Quote for 2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.